2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
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Overview
Description
2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a pyrroloquinoline core, which is a fused ring system combining a pyrrole and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a primary aryl amine with a diketone or dialdehyde, followed by cyclodehydration, can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Isoquinoline: Similar to quinoline but with a different nitrogen position.
Pyrroloquinoline: A fused ring system with enhanced properties.
Uniqueness
2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to the presence of fluorine and phenyl groups, which can enhance its chemical stability and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C23H15FN2O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-9-phenyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C23H15FN2O/c24-16-10-12-17(13-11-16)26-14-20-22(23(26)27)21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)25-20/h1-13H,14H2 |
InChI Key |
UVOWJIVQBDYNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)N1C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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